3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione
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Overview
Description
3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione is a heterocyclic compound that contains a thiolane ring with an acetyl group and a bromophenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with 3-acetylthiolane-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole or ritonavir.
Benzothiazoles: Compounds like benzothiazole and its derivatives.
Uniqueness
3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione is unique due to its specific substitution pattern and the presence of both acetyl and bromophenylmethylidene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918130-79-7 |
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Molecular Formula |
C13H9BrO3S |
Molecular Weight |
325.18 g/mol |
IUPAC Name |
3-acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione |
InChI |
InChI=1S/C13H9BrO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,11H,1H3 |
InChI Key |
AHXAQKYHFSFMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=O |
Origin of Product |
United States |
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